(3-Methylbenzotriazol-5-yl)methanamine
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Overview
Description
(1-methyl-1H-1,2,3-benzotriazol-6-yl)methanamine is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields including medicinal chemistry, material science, and industrial processes . This compound features a benzotriazole ring substituted with a methyl group and a methanamine group, making it a unique entity with specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 1-methyl-1H-benzotriazole with formaldehyde and ammonia under controlled conditions . This reaction proceeds through the formation of an intermediate, which is then converted to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-1,2,3-benzotriazol-6-yl)methanamine undergoes various types of chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted benzotriazole derivatives .
Scientific Research Applications
(1-methyl-1H-1,2,3-benzotriazol-6-yl)methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-methyl-1H-1,2,3-benzotriazol-6-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole ring can form π–π stacking interactions and hydrogen bonds, allowing it to bind effectively with biological molecules . This binding can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole: The parent compound, known for its use as a corrosion inhibitor and in various chemical syntheses.
5-Methyl-1H-benzotriazole: A similar compound with a methyl group at a different position, used in similar applications.
Benzimidazole: Another heterocyclic compound with similar structural features and applications.
Uniqueness
(1-methyl-1H-1,2,3-benzotriazol-6-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other benzotriazole derivatives may not be as effective .
Properties
Molecular Formula |
C8H10N4 |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(3-methylbenzotriazol-5-yl)methanamine |
InChI |
InChI=1S/C8H10N4/c1-12-8-4-6(5-9)2-3-7(8)10-11-12/h2-4H,5,9H2,1H3 |
InChI Key |
ILENDNMWYWLGST-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)CN)N=N1 |
Origin of Product |
United States |
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